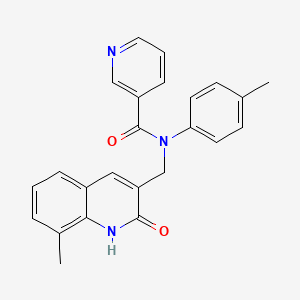
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential applications in various fields of science. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer properties and has been studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide can induce DNA damage and cell death in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide is its potent inhibitory activity against PARP. This makes it a valuable tool for studying the role of PARP in various biological processes, including DNA repair and cell death. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have minimal toxicity in animal models, making it a safe compound for use in lab experiments.
One of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide. Additionally, further studies are needed to investigate the potential applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide in the treatment of neurodegenerative diseases and other conditions. Finally, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide and its effects on other biological processes.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and p-toluidine followed by the reaction with nicotinoyl chloride. The resulting product is purified by column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-8-10-21(11-9-16)27(24(29)19-7-4-12-25-14-19)15-20-13-18-6-3-5-17(2)22(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHSUAWFNXYHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

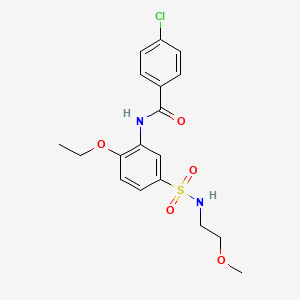
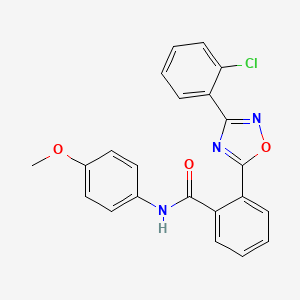
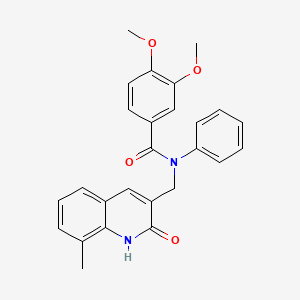
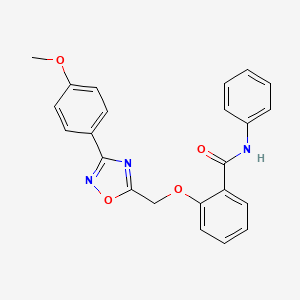

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

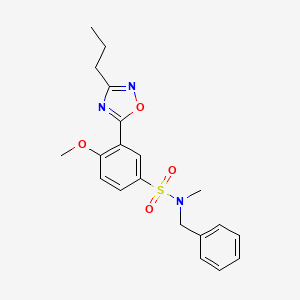
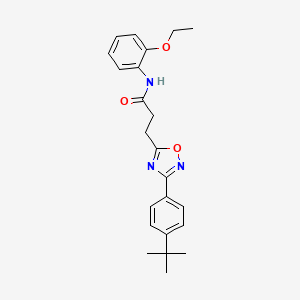
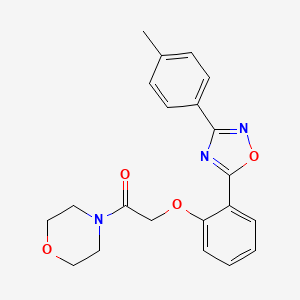

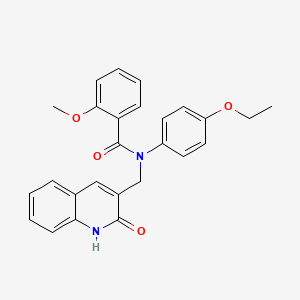
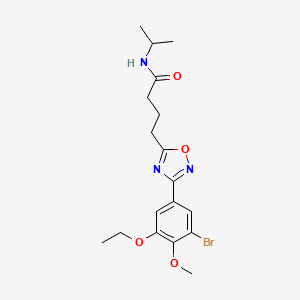
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)